molecular formula C22H26N2O4 B2398807 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005294-59-6

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2398807
CAS No.: 1005294-59-6
M. Wt: 382.46
InChI Key: KPPNAJHUEQZWSR-UHFFFAOYSA-N
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Description

The compound 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide features a tetrahydroquinoline core substituted at the 7-position with a benzamide group bearing 2,4-dimethoxy substituents and an N-linked 2-methylpropanoyl (isobutyryl) acyl group.

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14(2)22(26)24-11-5-6-15-7-8-16(12-19(15)24)23-21(25)18-10-9-17(27-3)13-20(18)28-4/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPNAJHUEQZWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl and dimethoxybenzamide groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve heating and stirring under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures that the compound is produced consistently and meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives with different functional groups.

Scientific Research Applications

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in:

  • Benzamide substituents : Position and type of functional groups (e.g., methoxy, tert-butyl, trifluoromethyl).
  • Acyl groups : Variations in the N-linked acyl moiety (e.g., isobutyryl, morpholine-4-carbonyl, piperidine-1-carbonyl).
Table 1: Structural and Physicochemical Comparison
Compound Name Benzamide Substituents Acyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-...]benzamide 2,4-dimethoxy 2-methylpropanoyl C22H26N2O4* ~394.46 Potential hydrogen-bonding motifs -
4-tert-Butyl-N-[1-(2-methylpropanoyl)-...]benzamide 4-tert-butyl 2-methylpropanoyl C24H30N2O2 378.23 / 378.51† High lipophilicity; safety data reported
N-(1-(Morpholine-4-carbonyl)-...)-3,5-bis(trifluoromethyl)benzamide (10e) 3,5-bis(trifluoromethyl) morpholine-4-carbonyl C23H21F6N3O3 501.43 mTOR inhibition potential
3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-...)benzamide (10f) 3,5-difluoro piperidine-1-carbonyl C22H23F2N3O2 399.44 Enhanced electronic effects
2,3-Dimethoxy-N-[1-(2-methylpropanoyl)-...]benzamide (G511-0318) 2,3-dimethoxy 2-methylpropanoyl C22H26N2O4 394.46 Structural analog; screening compound

*Assumed based on structural similarity to .
†Discrepancy due to different measurement methods or typographical errors in sources.

Crystallographic and Supramolecular Considerations

  • Hydrogen-Bonding Patterns : Methoxy groups in the target compound may participate in C–H···O or O–H···N interactions, contrasting with halogen bonds formed by fluoro/trifluoromethyl analogs .
  • Synthesis and Characterization : Analogous compounds (e.g., derivatives) are synthesized via similar routes (amide coupling), but crystallographic methods (SHELX software) highlight differences in packing efficiency due to substituent bulk .

Biological Activity

The compound 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This structure includes a benzamide moiety linked to a tetrahydroquinoline derivative, which is believed to contribute to its biological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • In vitro Studies : The compound has been tested against various cancer cell lines. In one study, it demonstrated cytotoxic effects on A549 lung cancer cells with an IC50 value of approximately 6.75 μM in 2D cultures and higher values in 3D cultures due to penetration challenges .
  • Mechanism of Action : The proposed mechanism involves DNA binding and inhibition of DNA-dependent enzymes. This mode of action is characteristic of many antitumor agents .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown potential antimicrobial activity against various pathogens. The effectiveness varies depending on the concentration and specific strain tested.

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of several derivatives of tetrahydroquinoline:

CompoundCell LineIC50 (μM)
This compoundA5496.75 ± 0.19
DoxorubicinA5491.31 ± 0.11
StaurosporineA5490.047 ± 0.007

The data indicates that while the compound shows promising activity, it is less potent than established chemotherapeutics like Doxorubicin .

Case Study 2: Antimicrobial Testing

In another assessment of antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli32
S. aureus16

These results suggest that the compound possesses moderate antimicrobial activity .

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